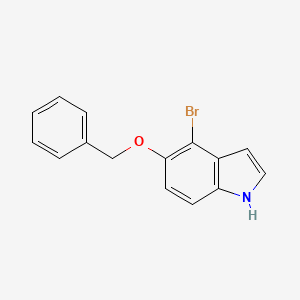

5-Benzyloxy-4-bromo-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-15-12-8-9-17-13(12)6-7-14(15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMIUWWEVQLFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C3=C(C=C2)NC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzyloxy 4 Bromo 1h Indole and Its Analogues

Retrosynthetic Analysis Pertaining to 5-Benzyloxy-4-bromo-1H-indole

A retrosynthetic analysis of this compound reveals several potential bond disconnections to identify plausible starting materials. The indole (B1671886) ring can be conceptually deconstructed in various ways, each corresponding to a known synthetic strategy.

Strategy A: Disconnection of the N1-C2 and C3-C3a bonds. This approach, central to methods like the Batcho-Leimgruber and Reissert syntheses, typically starts from a substituted o-nitrotoluene. For the target molecule, this would involve retrosynthetic cleavage to a precursor such as 1-benzyloxy-2-bromo-3-methyl-4-nitrobenzene .

Strategy B: Disconnection of the C2-C3 bond. The Fischer indole synthesis embodies this strategy, which commences from a substituted phenylhydrazine (B124118) and a carbonyl compound. The key precursor for this route would be (2-bromo-3-(benzyloxy)phenyl)hydrazine .

Strategy C: Disconnection involving C-N and C-C bond formation via cyclization. Modern transition metal-catalyzed methods, particularly those using palladium, often fall into this category. A plausible precursor for such a strategy would be a suitably functionalized aniline (B41778), for instance, an N-substituted 2-alkynyl-3-bromo-4-benzyloxyaniline, which can undergo intramolecular cyclization.

These distinct retrosynthetic pathways highlight the versatility in synthetic planning for complex indole derivatives and form the basis for the detailed methodologies discussed in the subsequent sections.

Classical Indole Synthesis Approaches Applicable to this compound Precursors

Several classical methods for indole synthesis have remained staples in organic chemistry for over a century due to their reliability and broad applicability. These methods can be adapted for the synthesis of this compound.

Fischer Indole Synthesis and its Variations for Halogenated Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction that forms an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions. researchgate.netwikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to generate the indole nucleus. researchgate.netwikipedia.org

For the synthesis of this compound, the required starting material would be (2-bromo-3-(benzyloxy)phenyl)hydrazine. This hydrazine (B178648) would be condensed with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, to form the corresponding hydrazone. Treatment of this intermediate with an acid catalyst, which can be a Brønsted acid like HCl or H₂SO₄, or a Lewis acid such as ZnCl₂ or BF₃, would then induce the cyclization to the target indole. researchgate.net

While the Fischer synthesis is widely applicable, the regiochemical outcome can be a concern with unsymmetrical ketones, and the harsh acidic conditions may not be suitable for substrates with sensitive functional groups. However, variations of this method, including the Buchwald modification which involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, can offer milder reaction conditions. researchgate.net

Table 1: Representative Conditions for Fischer Indole Synthesis

| Catalyst Type | Reagents | Temperature | Notes |

| Brønsted Acid | HCl, H₂SO₄, PPA | Elevated | Classic conditions, can be harsh. |

| Lewis Acid | ZnCl₂, BF₃, AlCl₃ | Variable | Can offer milder conditions than Brønsted acids. |

| Palladium-catalyzed | Pd catalyst, ligand | Mild to elevated | Buchwald modification for N-arylhydrazone formation. |

Batcho-Leimgruber Indole Synthesis for Substituted Indoles

The Batcho-Leimgruber indole synthesis is a highly effective method for preparing indoles from o-nitrotoluenes. researchgate.net This two-step process involves the formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization to yield the indole. researchgate.net This method is particularly advantageous for the synthesis of indoles unsubstituted at the 2- and 3-positions and allows for a wide variety of substituents on the benzene (B151609) ring. clockss.org

In the context of synthesizing this compound, the starting material would be 1-benzyloxy-2-bromo-3-methyl-4-nitrobenzene. The first step involves the reaction of this substituted o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and often in the presence of a secondary amine like pyrrolidine, to form a β-dimethylamino-2-nitrostyrene intermediate. researchgate.netclockss.org

The second step is the reductive cyclization of this enamine intermediate. A variety of reducing agents can be employed, including catalytic hydrogenation with palladium on carbon or Raney nickel, as well as chemical reducing agents like stannous chloride, sodium hydrosulfite, or iron in acetic acid. researchgate.netclockss.org A particularly effective method involves the use of Raney nickel and hydrazine. researchgate.net This method has been successfully used in the synthesis of 4-benzyloxyindole, a close analog of the target compound. orgsyn.org

Table 2: Reagents for the Batcho-Leimgruber Indole Synthesis

| Step | Reagents | Purpose | Typical Conditions |

| 1. Enamine Formation | o-nitrotoluene derivative, DMFDMA, Pyrrolidine | Formation of β-amino-2-nitrostyrene | Reflux in DMF |

| 2. Reductive Cyclization | Raney Nickel/Hydrazine, Pd/C and H₂, Fe/Acetic Acid, SnCl₂ | Reduction of nitro group and cyclization | Variable, often mild conditions |

Reissert Indole Synthesis and Adaptations

The Reissert indole synthesis provides another route to indoles starting from an o-nitrotoluene. wikipedia.org This method involves the condensation of the o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base, typically potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.orgthermofisher.com This intermediate is then subjected to a reductive cyclization, commonly using zinc in acetic acid, to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated upon heating to give the parent indole. wikipedia.orgthermofisher.com

For the synthesis of this compound, the precursor would be 2-bromo-3-benzyloxy-6-nitrotoluene. The initial condensation with diethyl oxalate would be followed by reductive cyclization. While the classical Reissert synthesis is robust, it does result in an indole-2-carboxylic acid, which may or may not be a desired feature. If the unsubstituted indole is the target, a final decarboxylation step is necessary. wikipedia.org Adaptations of the Reissert synthesis, such as the Butin modification, can provide access to other substituted indoles. thermofisher.com

Table 3: Key Steps in the Reissert Indole Synthesis

| Step | Reaction | Reagents | Product |

| 1 | Condensation | o-nitrotoluene, Diethyl oxalate, KOEt | Ethyl o-nitrophenylpyruvate |

| 2 | Reductive Cyclization | Zn, Acetic Acid | Indole-2-carboxylic acid |

| 3 | Decarboxylation | Heat | Indole |

Transition Metal-Catalyzed Indole Ring Construction and Functionalization

Modern synthetic methods have increasingly relied on transition metal catalysis to construct complex heterocyclic systems like indoles under mild conditions and with high degrees of functional group tolerance.

Palladium-Catalyzed Cyclization Reactions for Indole Formation

Palladium-catalyzed reactions have become a powerful tool for the synthesis of indoles. These methods often involve the intramolecular cyclization of suitably functionalized anilines. A common strategy is the cyclization of 2-alkynylanilines.

For the synthesis of this compound, a potential precursor would be N-acetyl-2-ethynyl-3-bromo-4-benzyloxyaniline. In the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂ or Pd(OAc)₂, this substrate could undergo an intramolecular cyclization to form the indole ring. The reaction mechanism typically involves the coordination of the palladium catalyst to the alkyne, followed by a nucleophilic attack from the aniline nitrogen or a related C-H activation/cyclization cascade.

These palladium-catalyzed methods offer significant advantages in terms of mild reaction conditions and the ability to introduce a wide range of substituents. The specific choice of catalyst, ligands, and reaction conditions can influence the efficiency and outcome of the cyclization.

Table 4: Common Palladium Catalysts and Conditions for Indole Synthesis

| Palladium Catalyst | Ligands | Additives/Solvents | Reaction Type |

| Pd(OAc)₂ | PPh₃, P(t-Bu)₃ | Base (e.g., K₂CO₃), DMF, Toluene | Intramolecular cyclization of 2-alkynylanilines |

| PdCl₂(PPh₃)₂ | - | CuI (Sonogashira coupling) | Tandem coupling and cyclization |

| Pd(dba)₂ | Xantphos, SPhos | Base, Dioxane | C-N cross-coupling followed by cyclization |

Copper-Mediated Coupling Reactions in Indole Synthesis

Copper-catalyzed reactions have emerged as powerful tools for the construction of the indole nucleus and the introduction of various substituents. These methods often offer advantages in terms of cost-effectiveness and functional group tolerance compared to other transition-metal-catalyzed processes.

One-pot tandem reactions involving copper catalysis provide an efficient route to highly functionalized indoles. For instance, a method has been developed for the synthesis of multisubstituted indoles through a tandem Ullmann-type C-N bond formation and intramolecular cross-dehydrogenative coupling (CDC) process. organic-chemistry.orgacs.org This approach utilizes readily available aryl iodides and enamines, which, in the presence of a copper(I) iodide (CuI) catalyst and a suitable ligand like JohnPhos, undergo cyclization to form the indole ring. organic-chemistry.orggaylordchemical.com The reaction is typically performed at elevated temperatures in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orggaylordchemical.com

Similarly, copper(II)-catalyzed sequential Chan–Lam N-arylation and CDC reactions have been employed for the one-pot synthesis of diverse indole-3-carboxylic esters. rsc.org This methodology highlights the versatility of copper catalysis in facilitating sequential bond-forming events to build complex molecular architectures from simple precursors. Another notable copper-mediated one-pot synthesis involves the sequential hydroamination and CDC reaction of anilines and ester arylpropiolates to yield 2-arylindole-3-carboxylate derivatives. thieme-connect.com

Table 1: Examples of Copper-Mediated Indole Synthesis

| Reaction Type | Catalyst System | Starting Materials | Key Features |

| Tandem Ullmann-type C-N coupling and CDC | CuI/JohnPhos | Aryl iodides and enamines | One-pot, modular assembly of highly functionalized indoles. organic-chemistry.orggaylordchemical.com |

| Sequential Chan–Lam N-arylation and CDC | Cu(OAc)₂/tBu₃P·HBF₄ | N-aryl enaminones | One-pot synthesis of indole-3-carboxylic esters. rsc.org |

| Sequential Hydroamination and CDC | CuCl₂/phenanthroline | Anilines and ester arylpropiolates | Stereoselective synthesis of 2-arylindole-3-carboxylates. thieme-connect.com |

Regioselective Introduction of Substituents on the Indole Core

The precise placement of substituents on the indole ring is crucial for modulating the biological activity of the resulting compounds. The synthesis of this compound requires the regioselective introduction of a bromine atom at the C-4 position and a benzyloxy group at the C-5 position.

The C-4 position of the indole nucleus is generally less reactive towards electrophilic substitution compared to the C-3 position. rsc.org Achieving regioselective bromination at C-4 often requires specific strategies, such as the use of directing groups or the manipulation of electronic effects within the indole ring. While direct C-4 bromination can be challenging, the use of N-protecting groups can influence the regioselectivity of halogenation. For instance, the presence of a bulky protecting group on the indole nitrogen can direct electrophiles to the C-4 and C-6 positions. Alternatively, multi-step sequences involving directed ortho-metalation followed by reaction with a bromine source can provide a reliable route to 4-bromoindoles.

The introduction of a benzyloxy group at the C-5 position typically involves the benzylation of a 5-hydroxyindole (B134679) precursor. This transformation is commonly achieved via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride.

Recent advancements have focused on developing milder and more efficient benzylation methods. For example, molecular iodine has been shown to catalyze the selective C-3 benzylation of indoles with benzylic alcohols, offering a greener alternative to traditional methods. nih.govacs.org While this method targets the C-3 position, it highlights the potential for developing catalytic systems for the functionalization of other positions on the indole ring. Palladium-catalyzed methodologies have also been explored for the benzylation of indoles. mdpi.com

In the synthesis of complex molecules like this compound, which contains multiple reactive sites, the use of orthogonal protecting groups is essential. biosynth.comjocpr.com Orthogonal protecting groups are distinct chemical moieties that can be selectively removed under different reaction conditions, allowing for the sequential modification of various functional groups within the same molecule. wikipedia.org

For the indole nitrogen, common protecting groups include Boc (tert-butoxycarbonyl) and Alloc (allyloxycarbonyl). nih.govpeptide.com The Boc group is acid-labile, while the Alloc group can be removed under palladium catalysis, providing orthogonality. nih.gov For hydroxyl groups, silyl (B83357) ethers (e.g., TBDMS) and benzyl ethers are frequently employed. Silyl ethers are typically cleaved with fluoride (B91410) ions, while benzyl groups can be removed by hydrogenolysis. jocpr.com The strategic use of these protecting groups allows for the selective deprotection and subsequent functionalization of the indole nitrogen and the hydroxyl group at the C-5 position without interfering with other parts of the molecule.

Table 2: Common Orthogonal Protecting Groups in Indole Synthesis

| Functional Group | Protecting Group | Deprotection Conditions |

| Indole Nitrogen | Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) peptide.com |

| Indole Nitrogen | Alloc (allyloxycarbonyl) | Pd(0) catalysis nih.gov |

| Hydroxyl | TBDMS (tert-butyldimethylsilyl) | Fluoride ion (e.g., TBAF) jocpr.com |

| Hydroxyl | Benzyl | Hydrogenolysis (H₂, Pd/C) |

One-Pot and Multicomponent Reactions for Advanced Indole Synthesis

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single synthetic operation. rsc.orgnih.gov These approaches are characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity. nih.govchemrxiv.org

Several one-pot methodologies have been developed for the synthesis of functionalized indoles. For example, a three-component Fischer indolisation–N-alkylation sequence allows for the rapid synthesis of 1,2,3-trisubstituted indoles from aryl hydrazines, ketones, and alkyl halides. rsc.org MCRs have also been employed for the synthesis of indole-fused heterocycles and bis-indole derivatives. nih.govrsc.org The Ugi multicomponent reaction, for instance, has been utilized in a two-step synthesis of 2-tetrazolo substituted indoles. nih.gov

These advanced synthetic methods offer the potential for the rapid and efficient construction of complex indole derivatives, including analogs of this compound, by combining multiple bond-forming events in a single pot.

Chiral Synthesis and Enantioselective Approaches to this compound Derivatives

The development of enantioselective methods for the synthesis of chiral indole derivatives is of significant importance, as many biologically active natural products and pharmaceuticals containing the indole scaffold are chiral. rsc.org Catalytic asymmetric dearomatization (CADA) of indoles has emerged as a powerful strategy for the synthesis of chiral indolenines and fused indolines. nih.gov

Enantioselective synthesis of indoles can be achieved through various catalytic strategies, including the use of chiral catalysts in indolization reactions. researchgate.net For example, a catalytic version of the Fischer indole synthesis has been developed that utilizes a chiral, cyclic phosphoric acid to produce one enantiomer of a cyclopenta[b]indole (B15071945) with high selectivity. chemeurope.com

Palladium-catalyzed asymmetric allylic amination/oxidation of indolines provides a highly efficient route to N-allylindoles with high enantiomeric excess. rsc.org Furthermore, copper-catalyzed methods have been developed for the enantioselective synthesis of indole-based sulfinamides, demonstrating the potential of this metal in asymmetric indole functionalization. acs.org These enantioselective approaches can be adapted to synthesize chiral derivatives of this compound, which may exhibit unique biological activities.

Chemical Transformations and Derivatization of 5 Benzyloxy 4 Bromo 1h Indole

Functionalization at the Indole (B1671886) Nitrogen (N-1 Position)

The indole nitrogen possesses a slightly acidic proton and can be readily deprotonated to form a nucleophilic anion, facilitating subsequent reactions. researchgate.net Functionalization at this position is a common strategy to modify the molecule's properties and to protect the nitrogen during subsequent transformations at other sites.

N-alkylation and N-acylation are fundamental methods for derivatizing the indole core. These reactions typically proceed by first deprotonating the indole N-H with a suitable base, followed by quenching the resulting anion with an electrophilic alkylating or acylating agent.

N-Alkylation: This reaction introduces an alkyl or benzyl (B1604629) group onto the indole nitrogen. Common conditions involve the use of a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (KOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or an ionic liquid. organic-chemistry.orgrsc.org The choice of base and solvent can influence the reaction's efficiency and selectivity. For instance, a general procedure for the N-benzylation of an indole derivative involves stirring the indole with benzyl bromide and anhydrous potassium carbonate in DMF at elevated temperatures. rsc.org

N-Acylation: This process introduces an acyl group, which acts as an electron-withdrawing group and can serve as a protecting group. The selective N-acylation of indoles can be challenging due to the competing reactivity at the C-3 position. researchgate.net However, methods using stable acyl sources like thioesters have been developed. A typical procedure involves reacting the indole with a thioester in the presence of a base like cesium carbonate (Cs2CO3) in a high-boiling solvent such as xylene. nih.gov Another approach is the catalytic dehydrogenative coupling of indoles with primary alcohols, which are oxidized in situ to aldehydes, subsequently forming the N-acyl indole. nih.gov

| Transformation | Typical Base | Electrophile/Reagent | Solvent | Reference |

|---|---|---|---|---|

| N-Alkylation | K2CO3, NaH, KOH | Alkyl/Benzyl Halides (e.g., Benzyl Bromide) | DMF, Ionic Liquids | organic-chemistry.orgrsc.org |

| N-Acylation | Cs2CO3 | Thioesters (e.g., S-methyl butanethioate) | Xylene | nih.gov |

| N-Acylation (Dehydrogenative) | - (Catalyst: TPAP) | Primary Alcohols | Toluene | nih.gov |

Substitution at the N-1 position significantly alters the electronic properties of the entire indole ring system. chemrxiv.org These electronic changes, in turn, influence the reactivity of other positions on the molecule, including the C-4 bromo substituent.

N-Acyl Groups: In contrast, acyl groups are strongly electron-withdrawing. N-acylation decreases the electron density of the indole nucleus. nih.gov This has several important consequences:

It renders the indole ring less susceptible to electrophilic attack.

It increases the acidity of protons on the pyrrole ring.

Crucially, by withdrawing electron density from the benzene (B151609) portion of the indole, it can influence the reactivity of the C-4 bromo group. A more electron-deficient aryl bromide may exhibit altered reactivity in oxidative addition steps of catalytic cycles, such as in palladium-catalyzed cross-coupling reactions.

Computational studies on substituted indoles confirm that modifications to the ring can cause significant changes in bond lengths and electronic structure, affecting both ground and excited state properties. chemrxiv.org Therefore, the choice of an N-substituent is a critical strategic decision in a multi-step synthesis involving 5-Benzyloxy-4-bromo-1H-indole.

Reactions Involving the Bromo Substituent at C-4

The bromine atom at the C-4 position is a key functional handle for introducing molecular complexity, primarily through the formation of new carbon-carbon bonds via transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely applicable to aryl bromides like this compound.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl linkage. pressbooks.pub It is one of the most versatile cross-coupling methods due to the mild reaction conditions and the commercial availability and stability of many boronic acids. researchgate.net The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precatalyst, in the presence of a base (e.g., K2CO3, Cs2CO3) and a suitable ligand. wikipedia.orguomustansiriyah.edu.iq

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. nih.gov The classic Sonogashira reaction uses a palladium catalyst along with a copper(I) co-catalyst (typically CuI) and an amine base (e.g., triethylamine). chemistrysteps.commasterorganicchemistry.com Copper-free variations have also been developed to avoid issues related to homocoupling of the alkyne. libretexts.orgresearchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. researchgate.net The reaction is typically catalyzed by a palladium complex and requires a base to neutralize the HBr generated during the catalytic cycle. acs.org

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd2(dba)3 / XPhos | Cs2CO3 | Dioxane | uomustansiriyah.edu.iq |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 / CuI | Et3N | Toluene | chemistrysteps.com |

| Heck | Alkene (e.g., n-butyl acrylate) | PdCl2(PPh3)2 | DIPEA | Water (with surfactant) | acs.org |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. However, this reaction has stringent electronic requirements. The standard SNAr mechanism proceeds via an addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For this mechanism to be effective, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, positioned ortho and/or para to the leaving group. pressbooks.pubwikipedia.orgchemistrysteps.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comyoutube.com

Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This transformation is highly useful in organic synthesis, particularly when the bromo substituent is employed as a temporary blocking or directing group.

The most common method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. This is typically achieved using a palladium catalyst, such as 10% palladium on carbon (Pd/C), under an atmosphere of hydrogen gas in a solvent like ethanol (B145695) or ethyl acetate. These conditions are generally mild and neutral. nih.govresearchgate.net Bromides are reduced more readily than chlorides, and the reaction can often be performed selectively in the presence of other functional groups like nitro, cyano, or keto groups. nih.gov

The primary synthetic application of this reaction is in regioselective synthesis. A bromo group can be installed at a specific position (e.g., C-4) to block that site while other positions on the molecule are functionalized. Once the desired modifications are complete, the bromo group can be cleanly removed via reductive dehalogenation, revealing the final product. researchgate.net This strategy allows for the synthesis of specific isomers that might be difficult to obtain through direct functionalization.

Transformations of the Benzyloxy Substituent at C-5

The benzyloxy group at the C-5 position of this compound serves as a crucial protecting group for the phenolic hydroxyl functionality. Its removal and the subsequent manipulation of the exposed hydroxyl group are pivotal steps in the synthesis of various biologically active molecules and functional materials.

Selective Debenzylation Methodologies (e.g., Hydrogenolysis, Lewis Acid Cleavage)

Hydrogenolysis: Catalytic hydrogenolysis is a common and effective method for O-debenzylation. This reaction typically involves the use of hydrogen gas in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). The reaction proceeds under mild conditions and often provides high yields of the desired phenol. Catalytic transfer hydrogenolysis, using a hydrogen donor like ammonium formate or cyclohexene instead of hydrogen gas, is also a viable and often more convenient alternative. While the benzyloxy group is susceptible to this cleavage, the C-Br bond can also be subject to hydrogenolysis, requiring careful optimization of reaction conditions to achieve selectivity.

Lewis Acid Cleavage: Strong Lewis acids are capable of cleaving benzyl ethers. Reagents such as boron tribromide (BBr₃), boron trichloride (BCl₃), or aluminum chloride (AlCl₃) can be employed. These reactions are typically performed at low temperatures in an inert solvent like dichloromethane. This method is particularly useful when the molecule contains functional groups that are sensitive to catalytic hydrogenation. For instance, treatment of a similar N-benzyl indole derivative with hot trifluoroacetic acid (TFA) has been shown to effect debenzylation, although in some cases this can lead to side reactions like rearrangement. clockss.org The KOtBu-Et₃SiH system has also been reported for the reductive cleavage of C-O bonds in aryl ethers, which could potentially be applied to indole derivatives. researchgate.net

| Methodology | Typical Reagents | General Conditions | Potential Considerations |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | RT - 50°C, atmospheric or elevated pressure, various solvents (EtOH, MeOH, EtOAc) | Potential for concurrent dehalogenation of the C-4 bromo substituent. |

| Catalytic Transfer Hydrogenolysis | Ammonium formate, Pd/C | Reflux in alcohol (e.g., MeOH) | Often faster and avoids the need for a pressurized hydrogen atmosphere. |

| Lewis Acid Cleavage | BBr₃, BCl₃, AlCl₃ | Low temperature (e.g., -78°C to RT) in an inert solvent (e.g., DCM) | Requires stoichiometric amounts of the reagent; harsh conditions may affect other functional groups. |

| Acid-Mediated Cleavage | Trifluoroacetic Acid (TFA) | Elevated temperatures | Can lead to side-products through rearrangement or electrophilic attack on the indole ring. clockss.orgnih.gov |

Subsequent Functional Group Interconversions of the C-5 Hydroxyl

Upon successful debenzylation to form 4-bromo-5-hydroxy-1H-indole, the newly exposed hydroxyl group can be further functionalized. As a phenolic hydroxyl group, it can undergo a variety of transformations common to phenols, allowing for the introduction of diverse structural motifs.

O-Alkylation: The hydroxyl group can be converted into an ether via Williamson ether synthesis. This involves deprotonation with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide or sulfonate.

O-Acylation: Esterification can be achieved by reacting the phenol with an acyl chloride or anhydride, typically in the presence of a base like pyridine or triethylamine, to form an aryl ester.

Conversion to Sulfonates: The hydroxyl group can be transformed into a sulfonate ester, such as a tosylate or triflate, by reaction with the corresponding sulfonyl chloride or anhydride. These sulfonate esters are excellent leaving groups and can be used in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C, C-N, or C-O bonds at the C-5 position.

Electrophilic Aromatic Substitution on the Indole Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of the indole nucleus. wikipedia.org The regiochemical outcome of such reactions on this compound is governed by the interplay of the inherent reactivity of the indole ring and the electronic effects of the substituents on the benzene portion.

Regioselectivity of Electrophilic Attack on this compound

The indole ring is an electron-rich heterocycle that preferentially undergoes electrophilic substitution at the C-3 position. stackexchange.comechemi.com This preference is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the sigma complex or arenium ion) without disrupting the aromaticity of the benzene ring. stackexchange.comechemi.com Attack at the C-2 position would lead to an intermediate where positive charge stabilization by nitrogen necessitates the loss of benzene aromaticity. echemi.com

The substituents at C-4 and C-5 significantly modulate this intrinsic reactivity:

5-Benzyloxy Group: This is a strong electron-donating group (activating) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). As an activating group, it increases the electron density of the entire indole system, making it more susceptible to electrophilic attack. It directs incoming electrophiles to the ortho (C-4, C-6) and para (no para position available on the indole core itself) positions.

4-Bromo Group: This is a deactivating group due to its strong electron-withdrawing inductive effect (-I effect). However, through resonance, its lone pairs can donate electron density (+R effect), directing electrophiles to the ortho (C-3, C-5) and para (C-7) positions.

Considering these factors, the likely positions for electrophilic attack are:

C-3 Position: This position is strongly activated by the indole nitrogen. While the adjacent C-4 bromo group is deactivating, the C-3 position generally remains the most nucleophilic site for many electrophilic reactions on indoles. nih.gov

C-6 Position: This position is activated by the ortho relationship to the powerful electron-donating benzyloxy group at C-5. It is a likely site for substitution if the C-3 position is sterically hindered or electronically deactivated.

C-2 Position: While generally less favored than C-3, substitution at C-2 can occur, particularly if the C-3 position is blocked or if specific reaction conditions (e.g., certain Lewis acids) are used.

C-7 Position: This position is activated by the benzyloxy group (a para-like relationship across the ring system) and the bromo group (para-directing).

The final regiochemical outcome will depend on the specific electrophile, reaction conditions, and the balance between electronic and steric effects. For many common electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions, attack is often predicted to occur preferentially at the C-3 position, followed by potential substitution at the C-6 position. lumenlearning.com

| Position | Activating/Deactivating Influences | Predicted Reactivity |

|---|---|---|

| C-2 | Generally less favored than C-3. | Low, unless C-3 is blocked. |

| C-3 | Strongly activated by indole nitrogen; weakly deactivated by adjacent 4-bromo group. | High (often the major site). |

| C-6 | Strongly activated by 5-benzyloxy group (ortho). | Moderate to High. |

| C-7 | Activated by 5-benzyloxy group and 4-bromo group (para). | Low to Moderate. |

Directed Functionalization Approaches

To overcome issues of regioselectivity, directed functionalization strategies can be employed. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of specific C-H bonds. In the context of N-H indoles, the nitrogen atom can act as a directing group. For example, palladium-catalyzed C-H functionalization reactions have been developed that can selectively target positions ortho to the directing group. nih.gov For this compound, this could potentially enable selective functionalization at the C-7 position, a site that may be difficult to access through classical electrophilic substitution. Furthermore, the bromo group at C-4 can be utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a reliable route to C-4 functionalized derivatives.

Free Radical Chemistry and Photochemical Transformations of Indole Derivatives

The study of free radical and photochemical reactions provides alternative pathways for the functionalization and transformation of indole derivatives. bbhegdecollege.com Molecules like this compound possess multiple sites that can engage in such reactions.

The carbon-bromine bond at the C-4 position is a key site for initiating free radical chemistry. This bond can be cleaved homolytically under thermal, photochemical, or radical initiator-induced conditions to generate an aryl radical at the C-4 position. This radical can then participate in a variety of transformations, including:

Radical Cyclizations: If an appropriate unsaturated tether is present elsewhere in the molecule, intramolecular cyclization onto the C-4 radical can form new ring systems.

Intermolecular Additions: The C-4 radical can add to activated alkenes in Giese-type reactions. nih.gov

Reductive Dehalogenation: The bromine atom can be removed by a radical-mediated reduction, often using a reagent like tributyltin hydride or a less toxic alternative.

The indole ring itself is susceptible to photochemical and radical-mediated dearomatization reactions. nih.gov Under photoredox catalysis, electron-deficient indoles can undergo radical additions to the C2=C3 double bond, leading to the formation of highly functionalized indoline scaffolds. nih.gov The electron-rich nature of the 5-benzyloxy-substituted ring system would influence the feasibility and outcome of such transformations.

Furthermore, photochemical conditions could potentially be employed for the cleavage of the benzyloxy group, offering an alternative to chemical deprotection methods. The rich photochemistry of aromatic systems suggests that various other transformations, such as cycloadditions or rearrangements, might be possible under specific irradiation conditions.

Visible Light-Mediated Reactions

Visible light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild reaction conditions. rsc.org This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. rsc.org While specific studies on this compound are not extensively documented, the reactivity of related indole derivatives provides a strong basis for predicting its behavior in such transformations.

One potential visible light-mediated reaction is the functionalization of the C-H bonds of the indole ring. For instance, the C2 and C3 positions of indoles are susceptible to radical attack. Research on other substituted indoles has demonstrated that photocatalytic methods can be employed for the introduction of various functional groups at these positions.

Another plausible transformation is the photocatalytic dehalogenation of the C-Br bond. The carbon-bromine bond at the 4-position of the indole ring can be targeted by photoredox catalysis to generate an aryl radical. This radical intermediate can then participate in a variety of downstream reactions, including hydrogen atom abstraction to yield the debrominated product or engagement in cross-coupling reactions.

The following table outlines potential visible light-mediated reactions for this compound based on established methodologies for similar substrates.

| Reaction Type | Potential Reagents and Conditions | Expected Product | Reference Methodology |

|---|---|---|---|

| C2-Alkylation | Alkyl trifluoroborate, Ir(ppy)3, blue LED, base, solvent (e.g., DMF) | 5-Benzyloxy-4-bromo-2-alkyl-1H-indole | Based on photocatalytic alkylation of indoles |

| Photocatalytic Dehalogenation | [Ru(bpy)3]Cl2, Hantzsch ester, base, solvent (e.g., MeCN), visible light | 5-Benzyloxy-1H-indole | Based on reductive dehalogenation of aryl bromides |

| C3-Functionalization | Diethyl bromomalonate, fac-Ir(ppy)3, base, solvent (e.g., DMSO), visible light | Diethyl 2-((5-(benzyloxy)-4-bromo-1H-indol-3-yl)methyl)malonate | Based on C-H functionalization of indoles |

Radical Alkylation and Arylation

Radical alkylation and arylation reactions provide a direct method for the formation of carbon-carbon bonds. The Minisci reaction, for example, involves the addition of a nucleophilic radical to an electron-deficient heteroaromatic compound. princeton.edu While the indole nucleus is electron-rich, modifications to the reaction conditions or the use of specific radical precursors can facilitate such additions. The Giese reaction, another prominent radical transformation, typically involves the addition of a radical to an electron-deficient olefin. nih.gov However, variations of this reaction can be applied to aromatic systems.

For this compound, the electron-rich nature of the indole ring makes it a potential substrate for electrophilic radicals. The C2 and C3 positions are the most likely sites for radical addition. The generation of alkyl or aryl radicals from readily available precursors, such as carboxylic acids (via oxidative decarboxylation) or alkyl halides, can be achieved through various methods, including photoredox catalysis.

The benzyloxy group at the 5-position is expected to enhance the electron-donating nature of the indole ring, potentially increasing its reactivity towards radical species. The bromo substituent at the 4-position may exert a modest electronic effect and could also serve as a handle for subsequent transformations after radical functionalization at another position.

Below is a table summarizing potential radical alkylation and arylation reactions for this compound, extrapolated from studies on analogous indole systems.

| Reaction Type | Potential Reagents and Conditions | Expected Product | Reference Methodology |

|---|---|---|---|

| Minisci-type C2-Alkylation | Alkyl carboxylic acid, AgNO3, (NH4)2S2O8, solvent (e.g., MeCN/H2O) | 5-Benzyloxy-4-bromo-2-alkyl-1H-indole | Based on radical alkylation of electron-rich heterocycles |

| Photocatalytic Giese-type Addition | tert-Butyl peroxybenzoate (as a source of phenyl radical), photocatalyst, visible light | 5-Benzyloxy-4-bromo-3-phenyl-1H-indole | Based on radical arylation of indoles |

| Radical Trifluoromethylation | CF3SO2Na (Langlois' reagent), t-BuOOH, solvent (e.g., CH2Cl2/H2O) | 5-Benzyloxy-4-bromo-3-(trifluoromethyl)-1H-indole | Based on radical trifluoromethylation of electron-rich arenes |

Structure Activity Relationship Sar and Mechanistic Biological Studies of 5 Benzyloxy 4 Bromo 1h Indole Derivatives

Impact of Substituent Variation on Biological Activity

The biological profile of 5-benzyloxy-4-bromo-1H-indole derivatives is profoundly influenced by the nature and position of its core substituents. The interplay between the stereoelectronic properties of the C-5 benzyloxy group, the C-4 bromo atom, and modifications at other positions on the indole (B1671886) ring dictates the molecule's affinity and selectivity for various biological targets.

The benzyloxy group at the C-5 position of the indole ring exerts significant influence through both steric and electronic effects. As an electron-donating group, it increases the electron density of the indole ring system, which can be crucial for interactions with electron-deficient pockets in target proteins. The oxygen atom can act as a hydrogen bond acceptor, forming key interactions within a binding site.

From a steric perspective, the bulky benzyloxy group can serve as an anchor, occupying a large hydrophobic pocket within a receptor or enzyme active site. Its flexibility allows it to adopt various conformations to maximize favorable van der Waals interactions. The presence of a hydroxyl group at the C-5 position has been shown to increase the selectivity of indole derivatives for monoamine oxidase-A (MAO-A) inhibition, suggesting that alkoxy or benzyloxy groups at this position can similarly modulate selectivity for various targets nih.gov. The substitution pattern on the phenyl ring of the benzyloxy group itself offers further opportunities for modification to enhance potency or alter selectivity.

Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in an amino acid residue. This type of interaction can be highly directional and contribute significantly to the binding affinity and selectivity of a ligand. Studies on other brominated indole derivatives have shown that the position of the bromine atom significantly impacts biological activity, suggesting that it plays a direct role in the interaction with target receptors mdpi.com. The presence of a bromo substituent on a phenyl ring has also been noted in selective COX-2 inhibitors, indicating its importance in enzyme-inhibitor complex stability nih.gov. Research suggests that the 4-position of the indole ring is particularly sensitive to substituent effects, having a greater impact on the electronic transition dipole moments of the chromophore, which can be tuned by the electronic properties of the substituent nih.gov.

The N-1 and C-3 positions of the indole ring are common sites for chemical modification to explore SAR and optimize biological activity.

N-1 Position: The indole nitrogen (N-1) is a hydrogen bond donor. Alkylation or arylation at this position removes this hydrogen bond capability but introduces new steric and electronic features. Introducing substituents at N-1 can enhance lipophilicity, improve cell permeability, and allow the molecule to access different regions of a binding pocket. For instance, in the development of inhibitors for cytosolic phospholipase A2α, the introduction of a 2,4-dichlorobenzyl group at the N-1 position was a key modification nih.gov.

C-3 Position: The C-3 position is the most nucleophilic carbon in the indole ring and is a frequent point of derivatization. Introducing various functional groups at C-3 can lead to potent inhibitors of various enzymes. For example, modifying the C-3 position of indomethacin, an indole-based COX inhibitor, with different amide linkages can lead to compounds with high selectivity towards COX-2 nih.gov. The C-3 position often serves as a linker to attach other pharmacophoric groups that can form additional interactions with the target, such as hydrogen bonds or hydrophobic interactions, thereby enhancing binding affinity acs.org.

In Vitro Pharmacological Investigations (excluding human clinical trials)

Derivatives of the this compound scaffold have been investigated against a range of biological targets, demonstrating broad potential in various therapeutic areas through mechanisms such as enzyme inhibition and the induction of specific cellular pathways.

The substituted indole core is a versatile template for designing enzyme inhibitors. Derivatives have shown activity against kinases, oxidoreductases, and hydrolases.

Tyrosine Kinase Inhibition (EGFR, VEGFR-2): Many indole derivatives are potent inhibitors of protein tyrosine kinases, which are crucial in cancer cell signaling. nih.gov The 2-oxoindole scaffold, in particular, is a well-established core for kinase inhibitors. nih.gov Derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Similarly, indole derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. jlu.edu.cnresearchgate.net The indole N-H group and carbonyl oxygen often form critical hydrogen bonds with the hinge region of the kinase domain. wikipedia.org

| Compound Class | Target Enzyme | Key Findings | IC₅₀ Values |

| 5-Bromoindole-2-carbothioamide derivatives | EGFR | Compound 3a was identified as a potent inhibitor. | 0.08 µM (for 3a ) |

| 2-Oxoindole derivatives | VEGFR-2, PDGFRα/β | A benzyloxy derivative (9f ) showed potent antiproliferative activity. | 7.49 nM (VEGFR-2, for 6f ), 2.85 µM (MDA-PATC53 cells, for 9f ) |

| Indole-benzothiazole derivatives | VEGFR-2 | Compound 10b demonstrated the highest growth inhibition. | 66.7% inhibition at 10 µM |

Data sourced from multiple studies on related indole derivatives. nih.govnih.govresearchgate.net

Cyclooxygenase (COX) Inhibition: Indole derivatives, most famously indomethacin, are known inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. Research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. acs.orgnih.gov The indole scaffold can be modified to fit into the larger, more hydrophobic active site of COX-2, with substituents often designed to interact with key residues like Arg120 and Tyr355. nih.gov

| Compound Class | Target Enzyme | Selectivity Index (SI) COX-1/COX-2 | Key Findings |

| Indomethacin amide derivatives | COX-2 | >1149 | Replacement of the carboxylic acid with a thiourea (B124793) linkage led to high selectivity. |

| Tetrazole-based indole derivatives | COX-2 | 24.40–317.95 | Exhibited high selectivity comparable to celecoxib. |

Data represents findings from studies on various indole derivatives. nih.gov

Other Enzyme Targets:

Monoamine Oxidases (MAOs): Indole derivatives are effective inhibitors of MAO-A and MAO-B, enzymes that metabolize neurotransmitters like serotonin (B10506) and dopamine. wikipedia.org This makes them potential candidates for treating neurological disorders. nih.gov Generally, indole derivatives show selectivity for the MAO-B isoform. nih.govmdpi.com

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. nih.govtandfonline.com Indole compounds can inhibit tyrosinase activity, with some thiosemicarbazone derivatives of indole showing potent inhibition. nih.govresearchgate.netmdpi.com

FtsZ: Filamenting temperature-sensitive mutant Z (FtsZ) is a bacterial protein essential for cell division, making it an attractive target for new antibacterial agents. nih.gov Benzamide derivatives have been shown to target FtsZ, and indole-based structures could be explored for this purpose. nih.govresearchgate.net

Cholinesterases: Acetylcholinesterase (AChE) inhibitors are used to treat Alzheimer's disease. Some N-substituted-(4-bromophenyl) sulfonamides have shown inhibitory potential against AChE. juniperpublishers.com The indole scaffold is also explored for cholinesterase inhibition. nih.gov

Beyond direct enzyme inhibition, this compound derivatives can exert their biological effects by modulating complex cellular processes, particularly those leading to cell death or growth arrest in cancer cells.

Apoptosis Induction Pathways: Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Many indole derivatives have been shown to induce apoptosis in cancer cell lines. researchgate.net For example, studies on 5-bromoindole (B119039) derivatives demonstrated that inhibition of EGFR tyrosine kinase activity led to the activation of apoptosis. nih.gov Other indole derivatives have been shown to induce the intrinsic apoptosis pathway, characterized by:

Loss of mitochondrial membrane potential. researchgate.net

Release of cytochrome c from the mitochondria into the cytosol. researchgate.net

Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). researchgate.netnih.gov

Cleavage of poly (ADP-ribose) polymerase (PARP). researchgate.net

Modulation of Bcl-2 family proteins, involving the downregulation of anti-apoptotic proteins (like Bcl-2) and upregulation of pro-apoptotic proteins (like Bax). researchgate.netnih.gov

Cell Cycle Modulation: The cell cycle is a series of events that leads to cell division and replication. Many anticancer agents function by causing cell cycle arrest, preventing cancer cells from proliferating. Potent indole-based EGFR inhibitors have been shown to induce cell cycle arrest, often at the G2/M phase, which prevents the cells from entering mitosis. nih.gov This effect is often a direct consequence of the inhibition of signaling pathways that control cell cycle progression.

In Vitro Screening for Various Biological Activities

Derivatives of the bromo-indole scaffold have been subjected to extensive in vitro screening, revealing a broad spectrum of biological activities, particularly in the realm of anticancer research.

Anticancer Activity:

The anticancer potential of bromo-indole derivatives has been widely investigated against various human cancer cell lines. Research has shown that these compounds can inhibit key enzymes and pathways involved in tumor growth and proliferation. For instance, a novel series of 5-bromoindole-2-carboxylic acid hydrazone derivatives demonstrated potent inhibitory effects on VEGFR-2 tyrosine kinase, a key regulator of angiogenesis. d-nb.info One of the most effective compounds, 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC), was particularly potent against Hep G2 hepatocellular carcinoma cells. d-nb.info

Similarly, other studies have synthesized and evaluated 5-bromoindole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another critical target in cancer therapy. nih.govresearchgate.net These compounds were tested against lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines, with some exhibiting significant antiproliferative effects. nih.govresearchgate.net The anti-angiogenic and anti-proliferative activities of 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide have also been reported, showing dose-dependent inhibition of both human umbilical vein endothelial cells (HUVEC) and A549 lung cancer cells. nih.gov

| Compound Derivative | Target/Assay | Cell Line | Activity (IC50) | Source |

|---|---|---|---|---|

| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | VEGFR-2 Inhibition | Hep G2 | 14.3 μM | d-nb.info |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Antiproliferative | A549 (Lung) | 14.4 µg/mL | nih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Antiproliferative | HUVEC | 5.6 µg/mL | nih.gov |

| 5-Bromosubstituted Indole Phytoalexins | Antiproliferative/Cytotoxic | Various | Activity comparable to cisplatin | beilstein-archives.orgresearchgate.net |

Antimicrobial Activity:

Indole-based scaffolds have also been utilized to develop new antimicrobial agents. A study focusing on new heterocyclic compounds derived from an indole moiety reported good to excellent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus flavus. nih.gov

Anti-inflammatory Activity:

The indole nucleus is a key feature in compounds designed to have anti-inflammatory effects. Researchers have identified indoline-based derivatives that act as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes involved in inflammatory pathways. acs.org Compound 73 from this series emerged as a particularly potent dual inhibitor. acs.org

Antiviral Activity:

The indole scaffold has been optimized to create inhibitors of viral fusion. One study focused on developing small molecules that target the gp41 hydrophobic pocket of the HIV-1 virus, which is crucial for the fusion of the virus with host cells. nih.gov The most active inhibitor, compound 6j, demonstrated potent activity against both cell-cell fusion and live virus replication. nih.gov

Antidiabetic Potential:

In the context of metabolic diseases, indole derivatives have been explored as potential treatments for type 2 diabetes. A series of indole-5-propanoic acid derivatives were developed as agonists for G-protein coupled receptor 40 (GPR40), a target for enhancing glucose-stimulated insulin (B600854) secretion. nih.gov The study highlighted that a bromine substituent at the ortho-position of an aryl group on the indole core resulted in the highest agonistic activity. nih.gov

Molecular Recognition and Binding Mode Analysis

To understand the mechanisms behind the observed biological activities, researchers employ computational techniques like molecular docking to simulate how these ligands interact with their biological targets.

Molecular Docking Simulations of Ligand-Target Interactions

Molecular docking studies have been instrumental in elucidating the binding modes of bromo-indole derivatives with their respective protein targets.

VEGFR-2 Tyrosine Kinase: Simulations of 5-bromoindole hydrazone derivatives docked into the VEGFR tyrosine kinase domain revealed favorable binding energies. d-nb.info For example, compound 3a exhibited a strong interaction with an energy of 8.76 kcal/mol. d-nb.info

EGFR Tyrosine Kinase: Docking analyses of 5-bromoindole-2-carboxylic acid derivatives with the EGFR tyrosine kinase domain identified several compounds with strong binding energies, correlating with their in vitro antiproliferative activity. nih.govresearchgate.net

Antimicrobial Targets: Indole-based antimicrobial candidates were docked into the active sites of UDP-N-acetylmuramatel-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. One compound was found to have superior minimum binding energy (−11.5 and −8.5 Kcal/mol, respectively) compared to the standard drug ampicillin. nih.gov

GPR40 Receptor: Docking of an indole propanoic acid derivative (8o) into the GPR40 binding site helped to rationalize its high agonistic activity. nih.gov The simulation revealed a unique interaction between the bromine atom and the receptor. nih.gov

| Compound Class | Protein Target | Key Finding/Binding Energy | Source |

|---|---|---|---|

| 5-bromoindole hydrazone derivative (3a) | VEGFR Tyrosine Kinase | -8.76 kcal/mol | d-nb.info |

| 5-bromoindole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase | Strong binding energies identified | nih.govresearchgate.net |

| Indole-based heterocyclic scaffold (Compound 9) | MurC Ligase | -11.5 kcal/mol | nih.gov |

| Indole-based heterocyclic scaffold (Compound 9) | Lanosterol 14α-demethylase | -8.5 kcal/mol | nih.gov |

Identification of Key Intermolecular Forces

The stability of the ligand-target complex is governed by a variety of intermolecular forces. Studies on bromo-indole derivatives have identified several key interactions:

Hydrogen Bonds: Hydrogen bonding is a critical factor for the stability of protein-ligand complexes. d-nb.info In the case of VEGFR TK inhibitors, a hydrogen bond between the ligand and the amino acid residue Asp1046 was observed. d-nb.info

Hydrophobic and Pi-Interactions: The interaction of indole derivatives with protein targets often involves hydrophobic effects, pi-alkyl interactions, and pi-pi stacking. d-nb.infonih.gov For instance, the 5-bromo-1H-indole-2-carbohydrazide moiety formed four pi-alkyl interactions with Leu889, Ile888, and Leu1019 in the VEGFR TK active site. d-nb.info Antimicrobial indole derivatives also demonstrated key hydrogen bonds and pi-stacked interactions with their target enzymes. nih.gov

Halogen-Pi Interactions: A significant finding from the study of GPR40 agonists was the identification of a unique Br···π interaction. nih.gov This occurred between the ortho-bromo substituent of the ligand and the phenyl ring of the amino acid Phe142, suggesting that the halogen atom is directly involved in binding and is not merely a steric component. nih.gov

Conformational Analysis of Bound Ligands

The conformation of a ligand when bound to its target is crucial for its activity. Computational studies provide insights into these bound conformations.

Solvent Accessible Surface Area (SASA): To assess conformational changes upon binding, the SASA of the protein-ligand complex can be calculated. In the study of VEGFR-2 inhibitors, a decrease in the surface area of the protein was observed during the interaction, indicating a conformational shift. d-nb.info

Conformational Pose: The orientation and shape of the molecule within the binding pocket are critical. For a series of indole-based HIV-1 fusion inhibitors, docking calculations revealed a consensus pose for the most active compounds, which matched their biological activity. nih.gov The study of GPR40 agonists suggested that the ortho-substituent on the aryl group helps to adjust the conformation of the ligand for optimal interaction with the receptor. nih.gov

Computational Chemistry and Cheminformatics in 5 Benzyloxy 4 Bromo 1h Indole Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy landscape, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For 5-Benzyloxy-4-bromo-1H-indole, DFT calculations can be employed to explore potential reaction pathways for its synthesis or derivatization. By calculating the energies of reactants, transition states, and products, a comprehensive energy profile for a given reaction can be constructed. This allows for the determination of activation energies and reaction thermodynamics, providing insights into the feasibility and spontaneity of a chemical transformation.

For instance, in the synthesis of indole (B1671886) derivatives, DFT can be used to model the mechanism of cyclization reactions, predicting the most likely pathway and identifying key intermediates. Furthermore, understanding the electronic effects of the benzyloxy and bromo substituents on the indole ring is crucial. DFT can quantify how these groups influence the electron density at different positions of the indole nucleus, thereby predicting its reactivity towards electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) surface, a feature that can be calculated using DFT, visually represents the charge distribution and can identify regions susceptible to electrophilic or nucleophilic interaction. nih.gov

Table 1: Potential Applications of DFT in Studying Reaction Pathways of this compound

| Application | Description | Insights Gained |

|---|---|---|

| Reaction Mechanism Elucidation | Modeling the step-by-step process of a chemical reaction. | Identification of transition states and intermediates, determination of the rate-determining step. |

| Thermodynamic Analysis | Calculating the change in enthalpy and Gibbs free energy for a reaction. | Prediction of reaction feasibility and equilibrium position. |

| Kinetic Analysis | Determining the activation energy barriers for a reaction. | Understanding reaction rates and selectivity. |

| Reactivity Prediction | Analyzing frontier molecular orbitals (HOMO and LUMO) and MEP maps. | Identification of the most reactive sites for electrophilic and nucleophilic attack. |

Quantum chemical calculations are invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural verification. For this compound, DFT can be used to calculate theoretical vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the functional groups present in the molecule. researchgate.net Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in the complete assignment of the NMR spectrum. nih.govijrar.org This is particularly useful for complex molecules where spectral interpretation can be challenging. The accuracy of these predictions is often enhanced by using appropriate basis sets and considering solvent effects. mdpi.com

Table 2: Predicted Spectroscopic Data for Structural Confirmation of this compound (Theoretical)

| Spectroscopic Technique | Predicted Parameter | Information Obtained |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies (cm⁻¹) | Identification of functional groups (N-H, C-H, C=C, C-O, C-Br). |

| Raman Spectroscopy | Raman shifts (cm⁻¹) | Complementary vibrational information, particularly for non-polar bonds. |

| ¹H NMR Spectroscopy | Chemical shifts (ppm) | Information about the chemical environment of hydrogen atoms. |

| ¹³C NMR Spectroscopy | Chemical shifts (ppm) | Information about the carbon skeleton of the molecule. |

Advanced Pharmacophore Modeling and 3D-QSAR Studies

Pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are essential tools in drug discovery for identifying the key structural features responsible for a molecule's biological activity and for predicting the potency of new analogs.

Pharmacophore modeling involves identifying the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to interact with a specific biological target. For this compound, if a set of structurally related analogs with known biological activities were available, a pharmacophore model could be developed. This model would serve as a 3D query to screen virtual libraries for new compounds with the potential for similar or improved activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by creating a statistical model that correlates the 3D properties of a set of molecules with their biological activities. nih.govnih.gov These models can then be used to predict the biological potency of new, untested compounds like this compound, provided it fits the structural and activity domain of the model.

A significant advantage of 3D-QSAR is the generation of contour maps that visualize the regions around a molecule where specific properties are favorable or unfavorable for biological activity. researchgate.net For this compound, these maps could highlight areas where:

Steric bulk is favorable or unfavorable: Indicating where larger or smaller substituents might enhance activity.

Positive or negative electrostatic potential is favorable: Guiding the placement of electron-donating or electron-withdrawing groups.

Hydrophobicity is favorable or unfavorable: Suggesting where lipophilic or hydrophilic groups could be introduced to improve potency.

Hydrogen bond donor or acceptor character is favorable: Pinpointing ideal locations for adding or modifying hydrogen bonding groups.

This information is invaluable for the rational design of new derivatives of this compound with potentially enhanced biological activity.

In Silico ADMET Prediction (excluding human data for toxicity/safety)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify potential liabilities early in the development process. scielo.brnih.gov Various computational models, often based on large datasets of experimental results, can predict a range of physicochemical and pharmacokinetic properties for a given molecule.

For this compound, a variety of ADMET parameters can be predicted. These predictions are based on its chemical structure and can provide a preliminary assessment of its drug-like properties.

Table 3: Predicted In Silico ADMET Properties for this compound

| ADMET Parameter | Predicted Property | Potential Implication |

|---|---|---|

| Absorption | Caco-2 permeability | Potential for intestinal absorption. |

| Human Intestinal Absorption (HIA) | Likelihood of absorption from the gut. | |

| P-glycoprotein substrate/inhibitor | Potential for drug-drug interactions. | |

| Distribution | Blood-Brain Barrier (BBB) penetration | Likelihood of crossing into the central nervous system. |

| Plasma Protein Binding (PPB) | Extent to which the compound may bind to plasma proteins. | |

| Metabolism | Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4) | Potential for metabolic drug-drug interactions. |

| Excretion | Total clearance | Predicted rate of removal from the body. |

| Toxicity | AMES mutagenicity | Prediction of mutagenic potential. |

It is important to note that these are predictive models and any critical findings should be confirmed through experimental assays.

Computational Assessment of Absorption and Distribution Characteristics

The absorption and distribution of a drug candidate are fundamental to its ability to reach its target site of action in sufficient concentrations to elicit a therapeutic effect. Computational models are widely used to predict these characteristics based on the molecule's structure. acdlabs.com For this compound, a variety of molecular descriptors can be calculated to estimate its absorption and distribution profile. These descriptors are often used in quantitative structure-property relationship (QSPR) models to predict key parameters.

A critical parameter in determining oral bioavailability is the molecule's lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP). A moderate logP is generally desirable for good membrane permeability and aqueous solubility. In addition to lipophilicity, other important descriptors for absorption include the number of hydrogen bond donors and acceptors, molecular weight, and polar surface area (PSA). These parameters are collectively considered in models such as Lipinski's Rule of Five to assess the "drug-likeness" of a compound. nih.gov

The distribution of a compound throughout the body is influenced by its ability to cross biological membranes and its affinity for plasma proteins. The blood-brain barrier (BBB) is a particularly important consideration for compounds targeting the central nervous system. Computational models can predict the likelihood of a compound crossing the BBB based on its physicochemical properties. Plasma protein binding (PPB) is another key distribution parameter, as only the unbound fraction of a drug is typically pharmacologically active.

Hypothetical in silico predictions for the absorption and distribution characteristics of this compound are presented in the interactive table below.

Table 1: Predicted Absorption and Distribution Characteristics of this compound

| Parameter | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 316.18 g/mol | Calculation |

| logP | 3.8 | QSPR |

| Polar Surface Area (PSA) | 27.7 Ų | Calculation |

| Hydrogen Bond Donors | 1 | Calculation |

| Hydrogen Bond Acceptors | 2 | Calculation |

| Blood-Brain Barrier Permeability | High | Machine Learning Model |

Prediction of Metabolic Stability and Excretion Pathways

The metabolic stability of a compound is a major determinant of its in vivo half-life and dosing regimen. oup.com Computational methods play a crucial role in predicting the susceptibility of a molecule to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. nih.govacs.org These predictions can identify potential metabolic "hotspots" on the molecule that are likely to be sites of oxidation or other phase I metabolic reactions. researchgate.net By identifying these labile sites early, medicinal chemists can modify the structure to improve metabolic stability.

For this compound, several sites are potential targets for metabolism. The benzylic methylene group is a common site of oxidation. The indole ring itself can also be hydroxylated at various positions. The bromine atom is less likely to be a primary site of metabolism but could influence the electronic properties of the ring system. Computational tools can predict the most likely sites of metabolism by considering factors such as the reactivity of different C-H bonds and the accessibility of these sites to the active site of CYP enzymes. nih.gov

The excretion of a compound and its metabolites is the final step in its elimination from the body. While direct prediction of excretion pathways is complex, computational models can provide insights into the likely routes of elimination (e.g., renal or biliary) based on the physicochemical properties of the parent compound and its predicted metabolites.

A hypothetical prediction of the metabolic stability of this compound is summarized in the interactive table below.

Table 2: Predicted Metabolic Stability of this compound

| Parameter | Prediction | Method |

|---|---|---|

| Primary Metabolizing CYP Isoform | CYP3A4 | Machine Learning Model |

| Predicted Site of Metabolism Rank 1 | Benzylic methylene | Quantum Mechanics/Machine Learning |

| Predicted Site of Metabolism Rank 2 | Indole C7 position | Quantum Mechanics/Machine Learning |

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular dynamics (MD) simulations are powerful computational techniques that provide a detailed, atomistic view of the dynamic behavior of molecules over time. tandfonline.com These simulations can be used to explore the conformational landscape of a molecule, identifying low-energy conformations that may be relevant for binding to a biological target. drugdesign.orgportlandpress.com For a flexible molecule like this compound, which has a rotatable benzyloxy group, understanding its preferred conformations is crucial for rational drug design.

MD simulations can also be employed to study the binding and unbinding of a ligand to its protein target, providing insights into the kinetics of the interaction. acs.orgacs.orgnih.govcecam.org The association rate constant (k_on) and the dissociation rate constant (k_off) are key parameters that determine the residence time of a drug on its target, which can be a better correlate of efficacy than binding affinity alone. acs.org Enhanced sampling techniques in MD simulations can be used to accelerate the simulation of these binding and unbinding events, which often occur on timescales that are inaccessible to conventional MD. nih.gov

In the context of this compound, MD simulations could be used to:

Characterize the conformational preferences of the benzyloxy group in different solvent environments.

Simulate the binding of the molecule to a hypothetical target protein, identifying key intermolecular interactions that stabilize the complex.

Predict the k_on and k_off rates for the binding of this compound to its target, providing valuable information for lead optimization.

The application of molecular dynamics simulations provides a dynamic and detailed understanding of the behavior of this compound at the atomic level, complementing the static predictions from other computational models and guiding further experimental investigation. 3ds.comchem-space.com

Future Perspectives and Emerging Research Directions

Innovation in Green and Sustainable Synthetic Methodologies for Indole (B1671886) Production

The chemical synthesis of complex molecules like 5-Benzyloxy-4-bromo-1H-indole has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and significant waste generation. The future of indole synthesis is increasingly focused on the principles of green chemistry, aiming for more sustainable and environmentally benign processes.

Recent advancements have highlighted several innovative strategies. One promising area is the use of multicomponent reactions (MCRs) , which allow for the assembly of complex indole structures in a single step from simple starting materials. This approach improves atom economy and reduces waste by minimizing the number of synthetic steps and purification processes indexcopernicus.comnews-medical.netnih.gov. For instance, novel MCRs are being developed that utilize inexpensive and readily available anilines and other simple precursors under mild conditions, often using ethanol (B145695) as a benign solvent and avoiding the need for metal catalysts indexcopernicus.comnews-medical.net.

The use of eco-friendly solvents and catalysts is another key trend. Researchers are exploring the use of water, ionic liquids, and deep eutectic solvents as alternatives to traditional volatile organic compounds nih.goveurekaselect.complos.org. Furthermore, mechanochemical synthesis, which involves conducting reactions in the absence of a solvent by grinding or milling, is gaining traction as a highly efficient and sustainable method for indole synthesis researchgate.net. Microwave-assisted organic synthesis has also been shown to accelerate reaction times and improve yields for the synthesis of indole derivatives, contributing to more energy-efficient processes mdpi.comu-strasbg.fr.

Biocatalysis , the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis dntb.gov.ua. Engineered enzymes, such as tryptophan synthases and aminotransferases, are being developed to produce substituted indoles and their derivatives with high stereoselectivity under mild, aqueous conditions scienmag.comnih.gov. This approach not only reduces the environmental impact but also provides access to chiral indole derivatives that are often difficult to synthesize using conventional methods.

| Green Synthesis Approach | Key Advantages | Representative Examples |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. indexcopernicus.comnews-medical.net | Ugi and Heck reactions for the one-pot synthesis of functionalized indoles. news-medical.net |

| Eco-friendly Solvents | Reduced environmental impact, improved safety. nih.govplos.org | Water, ethanol, ionic liquids, and propylene (B89431) carbonate. nih.govplos.org |

| Microwave-Assisted Synthesis | Faster reaction times, increased yields, energy efficiency. mdpi.comu-strasbg.fr | Rapid synthesis of pyran-annulated indole analogs. mdpi.com |

| Mechanochemistry | Solvent-free conditions, high efficiency. researchgate.net | Fischer indole synthesis via ball-milling. researchgate.net |